(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
Description
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core and a piperazine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C21H29N5O3S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H29N5O3S/c1-15-12-18(19-13-22-26(20(19)23-15)16-4-2-3-5-16)21(27)25-9-7-24(8-10-25)17-6-11-30(28,29)14-17/h12-13,16-17H,2-11,14H2,1H3 |
InChI Key |
WUXCUOYHKKIXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCN(CC4)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone typically involves multiple steps. One common approach is the condensation of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine with a suitable piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or microwave-assisted synthesis can be employed to enhance reaction rates and yields. These methods also allow for better control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated or acylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially novel properties and applications .
Biology
In biological research, (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in fields such as catalysis and materials science .
Mechanism of Action
The mechanism of action of (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to these similar compounds, (1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
